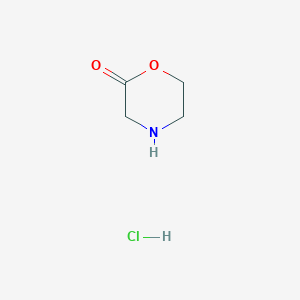
2-Morpholinone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholinone hydrochloride is a useful research compound. Its molecular formula is C4H8ClNO2 and its molecular weight is 137.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Therapeutic Uses:
2-Morpholinone hydrochloride has been identified as a potential therapeutic agent in several medical conditions due to its ability to interact with specific biological targets. Research indicates its effectiveness in the following areas:
- Cardiac Arrhythmia Treatment: Compounds derived from morpholinones, including this compound, have shown promise as selective antagonists for human α1a receptors, which are implicated in cardiac arrhythmias. Administering these compounds can help manage heart rhythm disorders effectively .
- Cholesterol Synthesis Inhibition: The compound has been utilized in formulations aimed at lowering cholesterol levels by inhibiting cholesterol synthesis pathways, thereby offering a therapeutic option for hyperlipidemia .
- Management of High Intraocular Pressure: Morpholinone derivatives have been explored for their ability to reduce intraocular pressure, making them candidates for treating glaucoma and other ocular conditions .
- Pain Management: Research suggests that these compounds can alleviate sympathetically mediated pain, providing an avenue for pain management therapies .
2. Anticoagulant Properties:
Recent studies have highlighted the potential of morpholinone derivatives as inhibitors of factor IXa, which plays a critical role in the coagulation cascade. These compounds may be beneficial in treating thromboembolic disorders and managing conditions associated with hypercoagulability .
Synthetic Methodologies
1. Synthesis of Morpholines:
The synthesis of this compound can be achieved through various methodologies, including:
- Selective Monoalkylation: A notable approach involves the selective monoalkylation of amines using ethylene sulfate, leading to high-yield production of morpholines and their derivatives. This method employs inexpensive reagents and offers a straightforward pathway to synthesize morpholine compounds relevant to pharmaceutical applications .
- Reaction with Dicyanofumarates: Another innovative synthesis route involves the reaction of β-amino alcohols with dialkyl dicyanofumarates to produce morpholin-2-one derivatives. This method provides a novel approach to generating morpholine structures that can be further modified for specific applications .
Case Studies
1. Pharmacological Studies:
A comprehensive review on the pharmacological activity of morpholine derivatives illustrates their importance in drug design. The morpholine ring is integral to various enzyme inhibitors and has been linked to increased potency in therapeutic agents across multiple targets .
2. Development of Smart Polymers:
Morpholines are also being integrated into smart polymer systems for biomedical applications. These polymers exhibit unique properties such as self-healing and responsiveness to stimuli, making them suitable for use in drug delivery systems and medical implants .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Cardiac Arrhythmia | Selective antagonists for α1a receptors |
| Cholesterol Synthesis Inhibition | Compounds that inhibit cholesterol synthesis |
| High Intraocular Pressure | Agents that reduce intraocular pressure |
| Pain Management | Alleviation of sympathetically mediated pain |
| Anticoagulant Properties | Inhibitors of factor IXa for thromboembolic disorders |
| Synthetic Methodologies | Methods include selective monoalkylation and reactions with dicyanofumarates |
| Smart Polymers | Integration into polymers for drug delivery and biomedical devices |
Eigenschaften
Molekularformel |
C4H8ClNO2 |
|---|---|
Molekulargewicht |
137.56 g/mol |
IUPAC-Name |
morpholin-2-one;hydrochloride |
InChI |
InChI=1S/C4H7NO2.ClH/c6-4-3-5-1-2-7-4;/h5H,1-3H2;1H |
InChI-Schlüssel |
NFDAKOOFLCNLJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)CN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















